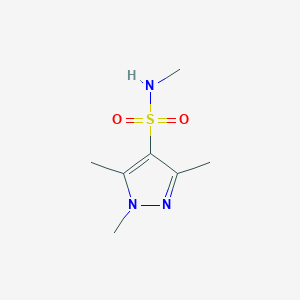

N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide

Description

Properties

Molecular Formula |

C7H13N3O2S |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

N,1,3,5-tetramethylpyrazole-4-sulfonamide |

InChI |

InChI=1S/C7H13N3O2S/c1-5-7(13(11,12)8-3)6(2)10(4)9-5/h8H,1-4H3 |

InChI Key |

XTOFDMFDRCNIRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to facilitate the formation of the sulfonamide group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group (-SO₂NH₂) in this compound enables nucleophilic aromatic substitution (NAS) and aliphatic substitution reactions. For example, the sulfonamide can react with amines (e.g., 2-phenylethylamine derivatives) in the presence of bases like potassium tert-butoxide (KOt-Bu) to form substituted derivatives. This reaction typically occurs under controlled conditions (e.g., THF solvent, 16 h reaction time) to achieve high yields (~78%) .

Oxidation Reactions

The compound undergoes oxidation to form sulfonic acid derivatives. This reaction is facilitated by oxidizing agents (e.g., hydrogen peroxide) and depends on solvent choice. For instance, oxidation in polar aprotic solvents like DMF or THF enhances reactivity.

Hydrolysis

Hydrolysis of the sulfonamide group can produce sulfonic acids under acidic or basic conditions. This reaction is influenced by reaction temperature and catalysts like NaOH or KOH.

Base and Solvent Effects

The synthesis of derivatives (e.g., N-phenethylpyrazole-4-sulfonamides) relies on optimizing base and solvent combinations. Table 1 illustrates the impact of different bases on reaction yields:

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | THF | 36 | No reaction |

| NaH | THF | 16 | 48 |

| Potassium tert-butoxide | THF | 16 | 78 |

Data shows that potassium tert-butoxide in THF provides the highest yield (~78%), while NaH in DMF yields lower (~55%) .

Substitution Mechanism

The reaction with amines proceeds via nucleophilic attack on the sulfonamide’s sulfur atom, forming a tetrahedral intermediate. This step is accelerated by strong bases like KOt-Bu, which deprotonate the amine to generate the nucleophile .

Oxidation Pathway

Oxidation converts the sulfonamide (-SO₂NH₂) to sulfonic acid (-SO₃H), likely through a two-electron transfer mechanism involving peroxide-based oxidants.

Biological and Industrial Implications

The compound’s reactivity underpins its applications in drug discovery and organic synthesis. For example:

-

Antiproliferative agents : Derivatives synthesized via substitution reactions show IC₅₀ values in the micromolar range against U937 cells, highlighting their therapeutic potential .

-

Material science : Oxidized derivatives may serve as functionalized building blocks for polymers or catalysts.

Key Research Findings

-

Optimal reaction conditions : Potassium tert-butoxide in THF maximizes substitution yields .

-

Structure-activity relationships : Trimethyl substitution on the pyrazole ring enhances stability and reactivity compared to dimethyl analogs .

-

Cytotoxicity profile : Derivatives exhibit low cytotoxicity (LDH activity < 10%) despite antiproliferative effects .

Scientific Research Applications

N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide is a sulfonamide compound with a pyrazole ring and four methyl groups, giving it unique solubility and reactivity. It has a molecular weight of approximately 203.262 g/mol. This compound's versatile nature makes it suitable for applications in research and industry.

General Applications:

- This compound exemplifies the intersection of chemistry and biology through its diverse applications and mechanisms of action within different fields.

- Pyrazole and sulfonamide are an important class of drugs, with several types of pharmacological agents .

- Pyrazole sulfonamides, diversely substituted by aromatic and heteroaromatic groups, possess numerous biological activities, which makes them particularly interesting .

Specific research findings:

- N,1,3,5-trimethyl-1 H-pyrazole-4-sulfonamide derivatives were synthesized and characterized, and biological evolution data was presented, paving the way for new derivatives .

- It can bind to the active site of enzymes, inhibiting their activity and subsequently affecting biochemical pathways. This inhibition can lead to various biological effects depending on the targeted enzyme and its role in metabolic processes.

Synthesis:

- 3,5-dimethyl-1 H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1 H-pyrazole-4-sulfonamide derivatives were prepared by reacting the appropriate pyrazole sulfonyl chloride with different 2-phenylethylamine derivatives .

- The synthesis of 1,3,5-Trimethyl-1H-pyrazole is achieved by adding potassium tert-butoxide to a solution of 3,5-dimethyl-1H-pyrazole in THF at 0 °C, followed by the addition of methyl iodide. The reaction is stirred for 16 hours, and the product is purified by column chromatography .

- Sulfonylation on 3,5-dimethyl-1 H-pyrazole and 1,3,5-trimethyl-1 H-pyrazole involves adding the respective pyrazole compound in chloroform to a stirred solution of chlorosulfonic acid in chloroform under a nitrogen atmosphere at 0 °C. Thionyl chloride is added, and the reaction is stirred for 2 hours. The product is isolated by washing with dichloromethane and ice-cold water .

- Pyrazole sulfonamide is synthesized by reacting pyrazole-4-sulfonyl chloride with 2-phenylethylamine and diisopropylethylamine in dichloromethane. The reaction mixture is stirred for 16 hours, and the product is purified by column chromatography .

Table 4. Synthesis of 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide and 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide

All reactions were carried out on a 100 mg scale. The progress of the reaction was monitored by TLC and LC–MS. Sulfonyl chloride (1.0 equiv), amine (1.05 equiv), DIPEA (3.0 equiv), and DCM (10 vol).

Among the nineteen 3,5-dimethyl-N-phenethyl-1 H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-N-phenethyl-1 H-pyrazole-4-sulfonamide derivatives (MR-S1-1 to MR-S1-19), compound MR-S1-13 gave the best yield (Table 4: entry 13, 71%) and compound MR-S1-5 gave low yields .

Structural Elucidation:

N-(2-(Cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2)

- IR (KBr, cm–1): 3284 (NH), 2934 (asymmetric and symmetric stretching of CH3), 1636 (C=C), 1530 (C=N), 1414, 1316 (asymmetric and symmetric deformation of CH3), 1209 (CH2), 1145 (SO2), 1104 (C–N), 1062 (N–N), 691 (C-CH3)

- 1H NMR (300 MHz, CDCl3): δ (ppm): 5.43 (s, 1H, NH), 4.28 (t, j = 6 Hz, 1H, C=C–H), 3.74 (s, 3H, N-CH3), 2.96 (q, j = 6.5

3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

- Pale yellow solid. Yield 25 g, 90%,

- 1H NMR (500 MHz, CDCl3): δ (ppm): 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H).

1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

- Pale yellow solid. Yield 25 g, 90%.

- 1H NMR (300 MHz, CDCl3): δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H).

N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (MR-S1-1)

- 95 mg, 65% yield,

- IR (KBr, cm–1): 3291, 2938, 2362, 1668, 1567, 1423, 1316, 1185, 1113, 1075, 681. 1H NMR (500 MHz, CDCl3): δ (ppm): 11–10.1 (b, 1H), 5.43 (s, 1H), 4.39 (t, j = 6.5 Hz, 1H), 2.97 (q, j = 6 Hz, 6.5 Hz, 2H), 2.45 (s, 6H), 2.11 (t, j = 6.5 Hz, 2H), 1.98 (t, j = 2 Hz, 2H), 1.77 (t, j = 3.5 Hz, 2H), 1.55 (m, 4H). 13C NMR spectrum, δ c, ppm, DMSO-d 6: 147.13,

Mechanism of Action

The mechanism of action of N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the pyrazole ring can interact with various receptors and proteins, influencing cellular functions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole-sulfonamide derivatives differ in substituents on the pyrazole ring, sulfonamide group, or appended aromatic systems. Key analogs include:

Biological Activity

N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the pyrazole and sulfonamide classes, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of pyrazole sulfonyl chlorides with different amines. The synthesis typically involves the use of potassium tert-butoxide as a base in solvents like THF (tetrahydrofuran), which has been shown to yield good results in terms of purity and yield .

Table 1: Synthesis Overview

| Reaction Component | Role |

|---|---|

| Pyrazole Sulfonyl Chloride | Reactant |

| Amine (e.g., 2-phenylethylamine) | Reactant |

| Potassium tert-butoxide | Base |

| THF | Solvent |

Biological Activities

This compound exhibits a wide range of biological activities:

- Antiproliferative Activity : Studies have shown that derivatives of pyrazole-4-sulfonamide possess significant antiproliferative effects against various cancer cell lines. For instance, compounds have been tested on U937 cells using the CellTiter-Glo Luminescent assay, demonstrating potential as anticancer agents .

- Antimicrobial Properties : The compound has shown effectiveness against bacterial strains such as Escherichia coli and Klebsiella pneumoniae, indicating its potential as an antibacterial agent .

- Anti-inflammatory Effects : Research indicates that certain derivatives can significantly inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, showcasing their anti-inflammatory capabilities .

- Antiviral Activity : Some studies have highlighted the antiviral properties of pyrazole derivatives against viruses such as SARS-CoV and MERS-CoV, suggesting that they could serve as potential therapeutic agents in viral infections .

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various pyrazole derivatives on cancer cells, this compound displayed an IC50 value that indicated significant cytotoxicity against U937 cells without exhibiting overt cytotoxicity on normal cells .

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial activity of several pyrazole derivatives. The findings revealed that certain compounds had minimum inhibitory concentrations (MIC) comparable to standard antibiotics against Candida albicans and other pathogenic bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide?

- Methodology : Synthesis typically involves multi-step reactions:

- Pyrazole ring formation : Cyclocondensation of hydrazines with β-diketones or β-keto esters under acidic/basic conditions .

- Sulfonylation : Reaction with sulfonyl chlorides (e.g., methylsulfonyl chloride) in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .

- Purification : Column chromatography or recrystallization to isolate the product.

- Key parameters : Temperature control (0–5°C during sulfonylation), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for hydrazine:β-keto ester) .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy :

- : Peaks for methyl groups (δ 2.1–2.5 ppm), pyrazole protons (δ 6.0–6.5 ppm), and sulfonamide NH (δ 5.8–6.2 ppm, if not substituted) .

- : Sulfonamide sulfur-linked carbons (δ 40–50 ppm) and pyrazole ring carbons (δ 100–150 ppm) .

- Mass spectrometry (MS) : Molecular ion peak at m/z ~231 (CHNOS) with fragmentation patterns indicating loss of methyl or sulfonamide groups .

Q. What stability considerations are critical for handling this compound?

- Storage : Store at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonamide group .

- pH sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions; use neutral buffers (e.g., phosphate-buffered saline) for biological assays .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its bioactivity?

- Structure-activity relationship (SAR) :

- The pyrazole ring’s electron-rich nature facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., cyclooxygenase-2) .

- Sulfonamide group enhances hydrogen-bonding interactions with biological targets, improving binding affinity .

- Computational modeling : Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of ~5.2 eV, indicating moderate reactivity for electrophilic substitution .

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., antimicrobial vs. anti-inflammatory effects)?

- Experimental design :

- Dose-response assays : Test across a broad concentration range (0.1–100 µM) to identify biphasic effects .

- Target specificity : Use knockout cell lines or competitive binding assays to differentiate between on-target and off-target interactions .

- Case study : Analogous compounds (e.g., furan-substituted pyrazole sulfonamides) show antimicrobial activity at low doses (IC ~10 µM) but anti-inflammatory effects at higher doses (IC ~50 µM) due to dual inhibition pathways .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Catalyst screening : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the pyrazole C-4 position .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during sulfonylation .

- Yield data : Typical yields range from 45% (unoptimized) to 75% (optimized) for N-alkylated derivatives .

Q. How can computational tools predict metabolite formation for this compound?

- In silico approaches :

- CYP450 metabolism prediction : Software like Schrödinger’s ADMET Predictor identifies likely oxidation sites (e.g., methyl groups on pyrazole) .

- Metabolite identification : LC-MS/MS with collision-induced dissociation (CID) fragments matching predicted m/z values (e.g., +16 Da for hydroxylated metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.